2'-Thioadenosine

Description

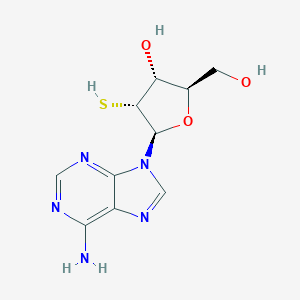

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCFULRQZKFRM-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435431 |

Source

|

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136904-69-3 |

Source

|

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Thioadenosine chemical properties and structure

An In-Depth Technical Guide to 2'-Thioadenosine: Chemical Properties, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a pivotal nucleoside analogue with significant applications in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, structural features, synthesis, and biological significance of this molecule, offering field-proven insights and detailed methodologies.

Nucleoside analogues are a cornerstone of modern therapeutics, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The strategic modification of the sugar moiety or the nucleobase can profoundly alter the molecule's metabolic stability, receptor binding affinity, and overall efficacy. This compound, characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a thiol group, represents a critical class of these modified nucleosides. Its importance is underscored by its role as a key intermediate in the synthesis of potent antiplatelet agents, most notably Cangrelor.[1][2] This guide will explore the fundamental aspects of this compound, providing a robust resource for its study and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both research and development settings.

Core Chemical Properties

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | [3] |

| Molecular Formula | C₁₀H₁₃N₅O₄S | [3] |

| Molecular Weight | 299.31 g/mol | [3] |

| CAS Number | 43157-50-2 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | >178°C (decomposes) | |

| Solubility | Soluble in DMSO and methanol. |

Structural Confirmation and Spectroscopic Profile

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While raw spectral data is dispersed across various literature sources, the expected characteristic signatures are well-understood based on its molecular structure and data from closely related analogues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the purine base and the ribose sugar. The anomeric proton (H-1') typically appears as a doublet in the downfield region. The protons on the ribose ring (H-2', H-3', H-4', and H-5') will exhibit complex splitting patterns due to spin-spin coupling. The amino protons of the adenine base will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the purine ring will be in the aromatic region, while the ribose carbons will be in the aliphatic region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.[2] Fragmentation patterns typically involve the cleavage of the glycosidic bond, separating the purine base from the thiosugar moiety.

-

UV-Vis Spectroscopy: this compound is expected to exhibit characteristic UV absorbance maxima due to the purine chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.

Synthesis and Purification Methodologies

The synthesis of this compound is a critical process, particularly for its use as a precursor in the manufacture of pharmaceuticals like Cangrelor.[1][2] The following sections outline a representative synthetic approach and purification strategy based on established literature.

Synthetic Pathway Overview

A common synthetic route to this compound starts from adenosine. The key transformation involves the stereospecific introduction of the thiol group at the 2'-position of the ribose ring. This is often achieved through a multi-step process involving protection of the hydroxyl groups, activation of the 2'-position, nucleophilic substitution with a sulfur-containing nucleophile, and subsequent deprotection.

Caption: A generalized synthetic pathway for this compound from adenosine.

Detailed Experimental Protocol (Representative)

The following protocol is a composite representation from synthetic procedures for similar thio-nucleosides and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Protection of Adenosine

-

Dissolve adenosine in a suitable solvent (e.g., anhydrous pyridine).

-

Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in excess to protect the 3'- and 5'-hydroxyl groups.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture and purify the protected adenosine by column chromatography.

Step 2: Activation of the 2'-Hydroxyl Group

-

Dissolve the protected adenosine in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add a suitable activating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine).

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction and extract the product.

Step 3: Nucleophilic Substitution with a Thiolating Agent

-

Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF).

-

Add a sulfur nucleophile (e.g., potassium thioacetate).

-

Heat the reaction mixture to facilitate the SN2 reaction.

-

Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the thioester intermediate.

Step 4: Deprotection

-

Dissolve the thioester intermediate in a suitable solvent (e.g., methanol).

-

Add a base (e.g., sodium methoxide) to cleave the thioester and form the free thiol.

-

To remove the silyl protecting groups, treat the intermediate with a fluoride source (e.g., TBAF) in THF.

-

Monitor the deprotection steps by TLC.

-

Purify the final product, this compound, by column chromatography.

Purification and Characterization Workflow

The purification of this compound is crucial to remove any unreacted starting materials, reagents, and byproducts.

Caption: A typical workflow for the purification and characterization of this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives are of significant interest due to their potent biological activities, particularly as inhibitors of platelet aggregation.[4]

P2Y₁₂ Receptor Antagonism

The primary mechanism of action for the therapeutic effects of this compound derivatives is the antagonism of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[2][5] Adenosine diphosphate (ADP) is a key agonist that binds to the P2Y₁₂ receptor, initiating a signaling cascade that leads to platelet activation and aggregation, a critical process in thrombosis.[6]

Signaling Pathway

By acting as a competitive antagonist, this compound derivatives block the binding of ADP to the P2Y₁₂ receptor. This inhibition prevents the Gαi-mediated downstream signaling, which includes the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6] Elevated cAMP levels are associated with the inhibition of platelet activation.

Caption: Simplified signaling pathway of the P2Y₁₂ receptor and the inhibitory action of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a molecule of considerable scientific and pharmaceutical interest. Its unique chemical structure imparts it with valuable biological properties, making it a crucial building block in the synthesis of life-saving antithrombotic drugs. The methodologies for its synthesis and purification are well-established, though continuous improvements are sought to enhance efficiency and yield. Future research will likely focus on the development of novel derivatives of this compound with improved pharmacokinetic profiles and selectivity for various adenosine receptor subtypes, potentially expanding their therapeutic applications beyond platelet aggregation inhibition.

References

-

PubChem. (n.d.). 2-Thioadenosine. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Scilit. (n.d.). Synthesis of 2′-thioadenosine. Retrieved from [Link][7]

-

Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. ResearchGate. Retrieved from [Link][1][2]

-

Jacobson, K. A., & Müller, C. E. (2016). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(52), 27369-27376. [Link][8][9]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]

-

Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Thieme Connect. [Link][4]

-

Obligacion, J. V., et al. (2024). Development of a Thiophosphorylation Process for the Synthesis of 2′F-Thio-Adenosine Monophosphate. Organic Process Research & Development. [Link][12]

-

Armstrong, D. R. (2025). Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. YouTube. [Link][13]

-

da Silva, A. B., et al. (2025). Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link][14]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link][15]

-

Hechler, B., et al. (2011). Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. Journal of Thrombosis and Haemostasis, 9(1), 150-159. [Link][5]

-

Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. [Link][6]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Thioadenosine | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. angenechemical.com [angenechemical.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. nmr.tamu.edu [nmr.tamu.edu]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2'-Thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2'-Thioadenosine, a structurally unique nucleoside analog where the 2'-hydroxyl group of the ribose moiety is replaced by a thiol group, is a molecule of significant interest in medicinal chemistry and drug development. Its incorporation into therapeutic oligonucleotides or its use as a standalone agent necessitates a thorough understanding of its stability profile and degradation pathways. This in-depth technical guide provides a comprehensive overview of the chemical and enzymatic stability of this compound, detailing its degradation mechanisms under various stress conditions. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing its stability and characterizing its degradation products, empowering researchers to generate robust and reliable data for drug development programs.

Introduction: The Significance of this compound in Drug Development

The landscape of therapeutic nucleoside analogs is continually evolving, with novel modifications being explored to enhance efficacy, selectivity, and pharmacokinetic properties. This compound emerges as a promising candidate due to the unique physicochemical properties imparted by the 2'-thio modification. This substitution can influence the sugar pucker conformation, which in turn affects the overall structure of nucleic acids, and potentially enhances resistance to nuclease degradation when incorporated into oligonucleotides. Moreover, this compound derivatives have been investigated as P2Y receptor agonists, highlighting their potential as small molecule therapeutics.

A critical aspect of the preclinical development of any new chemical entity is the rigorous evaluation of its stability. Understanding how a molecule degrades under physiological and stress conditions is paramount for:

-

Predicting Shelf-life and Storage Conditions: Ensuring the drug product maintains its integrity and potency over time.

-

Identifying Potential Toxic Degradants: Ensuring the safety of the therapeutic agent.

-

Developing Stable Formulations: Designing formulations that protect the active pharmaceutical ingredient (API) from degradation.

-

Elucidating Bioavailability and Metabolism: Understanding how the molecule will behave in vivo.

This guide will delve into the core aspects of this compound stability, providing both theoretical insights and practical, step-by-step methodologies for its assessment.

The Chemical Landscape of this compound Stability

The stability of this compound is governed by the chemical reactivity of its constituent parts: the adenine base, the 2'-thio-modified ribose sugar, and the N-glycosidic bond that links them.

Hydrolytic Stability: The Impact of the 2'-Thio Group

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For nucleosides, the N-glycosidic bond is often the most susceptible linkage, particularly under acidic conditions.

Key Insight: The 2'-thio modification is anticipated to significantly enhance the stability of the N-glycosidic bond of this compound towards acid-catalyzed hydrolysis compared to its natural counterpart, adenosine, and even 2'-deoxyadenosine. Research on related 4'-thionucleosides has demonstrated that purine thionucleosides are 40 to 70 times more stable to acidic hydrolysis than their unmodified counterparts[1]. This increased stability is attributed to the electronic effects of the sulfur atom, which can alter the electron distribution in the ribose ring, thereby strengthening the N-glycosidic bond.

-

Acidic Conditions: In acidic environments, the primary degradation pathway is the cleavage of the N-glycosidic bond, leading to the formation of adenine and the 2-thio-ribose sugar.

-

Alkaline Conditions: Under basic conditions, the ribose ring itself can be susceptible to degradation. However, compared to RNA, which is rapidly hydrolyzed in alkaline solutions due to the presence of the 2'-hydroxyl group, this compound is expected to be more stable. The 2'-thiol group is less prone to acting as an intramolecular nucleophile to attack the adjacent phosphodiester bond (in the context of an oligonucleotide) or facilitate ring opening compared to the 2'-hydroxyl group[2].

Oxidative Stability: A Key Consideration for a Thio-Modified Nucleoside

The presence of a sulfur atom in this compound introduces a potential vulnerability to oxidation. Oxidative stress is a relevant degradation pathway both in vitro during manufacturing and storage and in vivo.

Plausible Oxidation Pathways:

-

Sulfoxide and Sulfone Formation: The thiol group can be oxidized to a sulfoxide and subsequently to a sulfone. These transformations would significantly alter the polarity and hydrogen bonding capacity of the molecule, potentially impacting its biological activity.

-

Disulfide Bond Formation: Two molecules of this compound could potentially form a disulfide-linked dimer under oxidative conditions.

-

Desulfurization: More aggressive oxidation could lead to the removal of the sulfur atom, potentially resulting in the formation of 2'-deoxyadenosine or other degradation products[3][4].

The specific oxidative degradation products will depend on the nature of the oxidizing agent (e.g., hydrogen peroxide, metal ions, light) and the reaction conditions.

Enzymatic Degradation: Navigating the Metabolic Maze

The in vivo stability of this compound is largely determined by its susceptibility to metabolic enzymes. The 2'-thio modification can profoundly influence how the molecule is recognized and processed by these enzymes.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine[3].

Expected Resistance: It is highly probable that this compound is a poor substrate for, or even resistant to, adenosine deaminase. The specificity of ADA is highly dependent on the structure of the ribose ring, and modifications at the 2'-position often hinder enzymatic activity[5]. This resistance to deamination would significantly increase the in vivo half-life of this compound compared to adenosine.

Nucleoside Phosphorylases

These enzymes cleave the N-glycosidic bond in the presence of phosphate. The susceptibility of this compound to these enzymes is not well-documented, but modifications to the sugar moiety can impact their activity.

Kinases

For this compound to be incorporated into DNA or RNA by cellular polymerases or to exert its effects as a phosphorylated metabolite, it must first be phosphorylated by nucleoside kinases. The 2'-thio modification may affect the efficiency of this phosphorylation step.

Metabolism in Liver Preparations

In vitro models using liver microsomes and hepatocytes are the gold standard for predicting hepatic metabolism[6][7][8]. These systems contain a wide array of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).

-

Liver Microsomes: These preparations are enriched in CYP enzymes and are excellent for studying Phase I metabolic reactions (e.g., oxidation). Given the presence of the thiol group, it is plausible that CYPs could catalyze the oxidation of the sulfur atom in this compound.

-

Hepatocytes: As a more complete system, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters. They provide a more comprehensive picture of metabolic fate, including conjugation reactions (e.g., glucuronidation) that might occur on the remaining hydroxyl groups of the ribose.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems to provide robust and reproducible data on the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[9][10][11].

Objective: To generate degradation products of this compound under various stress conditions to elucidate degradation pathways and validate the analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Protect from light. Collect samples at 0, 1, 2, 4, and 8 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C. Analyze at 1, 3, and 7 days.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).

Data Interpretation:

-

Aim for 5-20% degradation of the parent compound.

-

Characterize the major degradation products using mass spectrometry.

-

Establish a mass balance to account for all degradation products.

Stability-Indicating HPLC-UV/MS Method

Objective: To develop a validated chromatographic method that can separate this compound from its potential degradation products and impurities.

Instrumentation:

-

HPLC system with a UV detector (or photodiode array detector) and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions (A Starting Point for Method Development):

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for nucleosides. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 | Volatile buffer compatible with MS detection. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection (UV) | 260 nm | Wavelength of maximum absorbance for adenosine analogs. |

| Detection (MS) | ESI positive mode | To detect protonated molecular ions of this compound and its degradation products. |

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during forced degradation studies.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound by Phase I enzymes.

Methodology:

-

Incubation Mixture Preparation (in a 96-well plate):

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Phosphate Buffer (100 mM, pH 7.4)

-

This compound (final concentration 1 µM)

-

-

Initiation of Reaction: Add NADPH (final concentration 1 mM) to start the reaction. For a negative control, add buffer instead of NADPH.

-

Incubation: Incubate at 37°C.

-

Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Data Analysis:

-

Plot the natural log of the percentage of remaining this compound versus time.

-

Determine the half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLᵢₙₜ).

Visualizing Degradation and Experimental Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Postulated Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing this compound stability.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the stability of this compound. The 2'-thio modification likely confers enhanced stability against acidic hydrolysis, a desirable property for many drug candidates. However, the presence of the sulfur atom introduces a potential liability to oxidative degradation. The resistance of this compound to key metabolic enzymes like adenosine deaminase is a significant advantage, potentially leading to a longer in vivo half-life.

The experimental protocols detailed herein provide a robust starting point for researchers to generate high-quality stability data. It is crucial to adapt and optimize these methods for specific applications and to thoroughly characterize any observed degradation products to ensure the safety and efficacy of this compound-based therapeutics.

Future research should focus on obtaining more quantitative data on the degradation kinetics of this compound under a wider range of conditions and in different biological matrices. A deeper understanding of its metabolic fate in vivo will be essential for its successful clinical translation.

References

-

Elzagheid, M. I. (2015). Synthesis, Hydrolytic Stability, and Biological Evaluation of Thionucleosides and Their Analogs. International Journal of Current Research, 7(11), 23238-23243. [Link]

-

Study.com. (n.d.). Alkaline Hydrolysis of RNA. [Link]

-

PPD. (n.d.). Force Degradation of an Oligonucleotide – A Case Study. [Link]

-

Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

-

Separation Science. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Agilent. (2025). Forced Degradation Studies of Synthetic Oligonucleotide. [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

Goddard-Borger, E. D., et al. (2022). Oxidative desulfurization pathway for complete catabolism of sulfoquinovose by bacteria. Proceedings of the National Academy of Sciences, 119(4), e2116022119. [Link]

-

Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435. [Link]

-

The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]

-

Rajeev, K. G., et al. (2003). 2'-modified-2-thiothymidine oligonucleotides. Organic Letters, 5(17), 3005-3008. [Link]

-

Tsuji, M. (2023). Development of an lc-ms/ms method for quantification of methylthioadenosine using freshly prepared isotope-labelled internal standard. Pharmaceutical and Analytical Acta. [Link]

-

MDPI. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. [Link]

-

Gomez-Lechon, M. J., et al. (2004). Human hepatic cell cultures: in vitro and in vivo drug metabolism. ATLA-Alternatives to Laboratory Animals, 32(Suppl 1), 221-226. [Link]

-

MDPI. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

-

ResearchGate. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. [Link]

-

Watts, J. K., et al. (2007). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Organic & Biomolecular Chemistry, 5(7), 1168-1176. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

ResearchGate. (n.d.). Structural confirmation of ms²ϵA by LC‐MS/MS analysis of the... [Link]

-

Olson, K. R. (2020). Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. Antioxidants, 9(10), 996. [Link]

-

Van den Berg, M., et al. (2004). In vitro metabolism of thyroxine by rat and human hepatocytes. Xenobiotica, 34(3), 229-244. [Link]

-

Savarese, T. M., et al. (1983). Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase. Biochemical Pharmacology, 32(1), 181-184. [Link]

-

Jian, W., et al. (2012). Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. Journal of Chromatography B, 895-896, 158-166. [Link]

-

Frederiksen, S. (1966). Specificity of adenosine deaminase toward adenosine and 2'-deoxyadenosine analogues. Archives of Biochemistry and Biophysics, 113(2), 383-388. [Link]

-

ResearchGate. (n.d.). 5 Sulfur oxidation pathways in sulfur oxidizers forming zero-valent... [Link]

-

MDPI. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]

-

Dahl, C. (2018). Biochemistry of Sulfur Oxidation: News, Views and Omics Approaches. Microbiology, 164(6), 687-690. [Link]

-

ResearchGate. (n.d.). Deoxyadenosine and adenosine analogues containing 2′ substituents... [Link]

-

Savarese, T. M., et al. (1983). 5'-Deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine. Biochemical Pharmacology, 32(12), 1881-1893. [Link]

-

Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

-

Wakade, A. R., et al. (1996). Quantitative analysis of similarities and differences in neurotoxicities caused by adenosine and 2'-deoxyadenosine in sympathetic neurons. Journal of Neurochemistry, 67(2), 778-786. [Link]

-

Study.com. (n.d.). Alkaline Hydrolysis of RNA. [Link]

-

Wetmore, S. D., et al. (2017). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. The Journal of Physical Chemistry B, 121(1), 1-13. [Link]

-

Kumar, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 150, 215-224. [Link]

-

Polmar, S. H., et al. (1976). Adenosine deaminase (ADA) and other enzyme abnormalities in immune deficiency states. Ciba Foundation Symposium, 48, 27-46. [Link]

-

Adams, A., & Harkness, R. A. (1976). Adenosine deaminase activity in thymus and other human tissues. Clinica Chimica Acta, 69(3), 515-517. [Link]

-

Li, X., et al. (2011). Determination of physicochemical properties and degradation kinetics of triamcinolone acetonide palmitate in vitro. Drug Development and Industrial Pharmacy, 37(3), 261-267. [Link]

-

DukeSpace. (n.d.). Elucidating the pathogenesis of adenosine deaminase 2 deficiency: current status and unmet needs. [Link]

-

Abdel-Moety, E. M., et al. (2014). Development and Application of Degradation Kinetics of Thin Layer Chromatographic Densitometry and Conductometric Methods for Butoconazole Nitrate Determination. Journal of Chromatographic Science, 52(8), 859-867. [Link]

-

Charoenphun, N., et al. (2025). Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. Scientific Reports. [Link]

-

Ayuso, C., et al. (2021). Metabolite and thymocyte development defects in ADA-SCID mice receiving enzyme replacement therapy. Cell Death & Disease, 12(12), 1133. [Link]

-

Lybrate. (n.d.). Culture and Sensitivity - Adenosine Deaminase ( ADA ) Test. [Link]

Sources

- 1. journalcra.com [journalcra.com]

- 2. study.com [study.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative desulfurization pathway for complete catabolism of sulfoquinovose by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 7. Human hepatic cell cultures: in vitro and in vivo drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Promise of Modified Nucleosides

An In-Depth Technical Guide to the Biological Activity of 2'-Thioadenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy.[1] By mimicking endogenous nucleosides, these synthetic molecules can deceptively enter cellular metabolic pathways, ultimately interfering with nucleic acid synthesis and other vital cellular processes.[2] This guide delves into a specific and promising class of these compounds: this compound analogs. The substitution of the 2'-hydroxyl group of the ribose sugar with a thiol group imparts unique stereochemical and electronic properties, leading to a diverse range of biological activities. This document will provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this compound analogs, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Synthetic Strategies: Crafting the 2'-Thio Moiety

The synthesis of this compound analogs is a nuanced area of organic chemistry that requires precise control over stereochemistry.[3] A common and effective strategy involves the nucleophilic displacement of a leaving group at the 2'-position of a suitably protected adenosine precursor.

A representative synthetic workflow is outlined below. The choice of protecting groups for the 3' and 5' hydroxyl groups is critical to prevent side reactions and ensure regioselectivity. The stereochemistry of the final product is dictated by the nature of the nucleophilic substitution reaction (e.g., SN2), which typically results in an inversion of configuration at the 2'-carbon.

Caption: A generalized workflow for the synthesis of this compound analogs.

Core Mechanisms of Action: A Multi-pronged Approach

Once inside the cell, this compound analogs, like other nucleoside analogs, must be phosphorylated to their active triphosphate forms.[2][4] This activation is carried out by cellular kinases. The resulting triphosphate analog can then exert its biological effects through several mechanisms:

-

Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can halt further elongation due to the modified 2'-position, which may not be recognized by polymerases for the addition of the next nucleotide.[2]

-

Enzyme Inhibition: The triphosphate analogs can act as competitive inhibitors of enzymes that utilize natural nucleoside triphosphates, such as DNA and RNA polymerases or ribonucleotide reductase.[2]

-

Induction of Apoptosis: Disruption of nucleic acid synthesis and other cellular processes can trigger programmed cell death, or apoptosis.[2]

The specific mechanism and resulting biological activity are highly dependent on the other modifications present on the nucleoside analog and the specific cellular context.

Caption: The intracellular activation and mechanisms of action of this compound analogs.

Diverse Biological Activities and Therapeutic Targets

The unique structural features of this compound analogs have led to their exploration in a variety of therapeutic areas.

Antiviral Activity

A significant area of research for this compound analogs has been in the development of antiviral agents. For instance, certain 4'-thionucleoside analogs have demonstrated activity against the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase.[5][6] Other 2'-deoxy-4'-thio nucleoside analogs have shown significant activity against some herpesviruses.[7] The antiviral efficacy of these compounds often stems from their ability to be incorporated into the viral genome, leading to chain termination and inhibition of viral replication.

Anticancer Activity

This compound analogs have also emerged as promising candidates for cancer therapy. A particularly innovative strategy involves targeting tumors with a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[8][9][10] This deletion is found in a significant percentage of human cancers.

The rationale for this targeted approach is as follows:

-

Normal cells (MTAP-positive) can metabolize 5'-methylthioadenosine (MTA) to adenine.

-

In the presence of excess MTA, the resulting adenine can compete with and protect the cells from the toxic effects of certain purine analogs, such as 2'-fluoroadenine (a related adenosine analog).[8][9]

-

MTAP-deleted cancer cells cannot produce adenine from MTA and are therefore not protected, leading to selective cytotoxicity.[8][9][10]

This "MTAP protection strategy" highlights the potential for developing highly selective cancer therapies based on the genetic makeup of the tumor.

Caption: The differential effect of MTA in MTAP-positive versus MTAP-negative cells.

Enzyme Inhibition and Receptor Modulation

Beyond their roles in nucleic acid synthesis, this compound analogs can also modulate the activity of various enzymes and receptors. For example, 2-alkylthio analogues of adenosine 5'-triphosphate have been synthesized and evaluated as P2Y purinoceptor agonists.[11] Additionally, analogs of 5'-methylthioadenosine have been investigated as inhibitors of MTAP, which could have therapeutic implications in diseases with dysregulated polyamine biosynthesis.[12][13][14] Some adenosine analogs have also been shown to possess immunomodulatory properties by interacting with adenosine receptors, such as the A2A receptor.[15][16]

Key Experimental Protocols for Biological Evaluation

Rigorous and reproducible in vitro assays are essential for characterizing the biological activity of novel this compound analogs.

Cytotoxicity Assessment: The MTT Assay

A fundamental step in evaluating any potential therapeutic agent is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][4][17]

Principle: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 250,000 cells/mL) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[17]

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

The results from cytotoxicity assays are typically summarized in tables to facilitate comparison between different compounds and cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 4 (2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.017 | [18] |

| Compound 2 (2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.18 | [18] |

| Fludarabine vs. Clofarabine | HapMap Cell Lines | r = 0.732 (correlation) | [4] |

| 5'-deoxy-5'-methylthiotubercidin | Murine Lymphoid Cells | ~10 | [19] |

Challenges and Future Directions

While this compound analogs hold considerable promise, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and overcoming mechanisms of drug resistance.[2][20] Future research will likely focus on:

-

Prodrug Strategies: Designing prodrugs to enhance cellular uptake and targeted delivery.[5]

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with other anticancer or antiviral agents.[8][9][10]

-

Structural Optimization: Further synthetic modifications to improve potency, selectivity, and metabolic stability.[6][21]

The continued exploration of this fascinating class of molecules will undoubtedly lead to new and improved therapies for a range of human diseases.

References

- A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs - Benchchem. (n.d.).

- Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs - Benchchem. (n.d.).

- DiVA portal. (n.d.). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Biochemical Significance of 2-Thioadenosine and its Analogues.

- Scilit. (n.d.). Synthesis of 2′-thioadenosine.

- (1993). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. Nucleosides Nucleotides, 12(1), 1-20.

- (2022). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®.

- PubMed. (2018). Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine.

- AACR Journals. (2014). Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity.

- ResearchGate. (n.d.). (PDF) Specific Targeting of MTAP-Deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine.

- PMC. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.

- PubMed. (n.d.). The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues.

- Frontiers. (2023). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target.

- PubMed. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs.

- ACS Publications. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry.

- PubMed. (n.d.). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase.

- ResearchGate. (2025). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- PubMed. (n.d.). methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'.

- (n.d.). Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2.

- LSU Health Digital Scholar. (n.d.). Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway.

- PubMed. (2024). An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode.

- PMC. (n.d.). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B.

- ResearchGate. (2025). Second Generation Transition State Analogue Inhibitors of Human 5'-Methylthioadenosine Phosphorylase | Request PDF.

- (n.d.). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'.

- PMC. (2014). NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS.

- PubMed. (1982). Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation.

- PMC. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches.

- PubMed. (2010). Preclinical studies of methylthioadenosine for the treatment of multiple sclerosis.

- PubMed. (n.d.). Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase in intact lymphocytes.

- PubMed. (1973). Platelet aggregation inhibitors. 6. 2-Thioadenosine derivatives.

- PMC. (n.d.). Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases.

- (n.d.).

- PubMed. (n.d.). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase.

- PubMed. (1990). Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives.

- PubMed. (2011). Therapeutic potential of adenosine analogues and conjugates.

- (n.d.). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities.

- Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.

- PubMed. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines.

- (n.d.). Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism.

- MDPI. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives.

- MDPI. (n.d.). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. nbinno.com [nbinno.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]

- 11. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 16. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism [mdpi.com]

- 21. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

in vitro transcription with 2'-Thioadenosine triphosphate

An In-Depth Technical Guide to In Vitro Transcription with 2'-Thioadenosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of RNA therapeutics and advanced molecular biology, the precise engineering of RNA molecules is paramount. In vitro transcription (IVT) stands as a cornerstone technology, enabling the synthesis of bespoke RNA sequences for a myriad of applications, from mRNA vaccines to functional genomics.[1][2] The strategic incorporation of modified nucleotides during IVT offers a powerful means to enhance the stability, functionality, and therapeutic potential of synthetic RNA. This guide provides a comprehensive technical overview of utilizing this compound triphosphate (2'-Thio-ATP) in IVT reactions. We will delve into the fundamental principles of IVT, the unique properties conferred by the 2'-thio modification, and provide field-proven insights and detailed protocols for its successful incorporation and analysis. This document is intended to serve as a practical resource for researchers aiming to leverage the benefits of thio-modified RNA in their work.

PART 1: Foundational Principles of In Vitro Transcription

In vitro transcription is an enzymatic process that synthesizes RNA molecules from a DNA template in a cell-free environment.[3] The workhorse of this process is typically a bacteriophage RNA polymerase, most commonly T7, T3, or SP6 RNA polymerase, due to their high specificity for their cognate promoter sequences and robust activity.[4]

The core components of a standard IVT reaction include:

-

DNA Template: A linearized plasmid or a PCR product containing the target sequence downstream of a specific phage polymerase promoter (e.g., T7 promoter).[3] The consensus T7 promoter sequence is TAATACGACTCACTATAGGG.[5]

-

RNA Polymerase: The enzyme responsible for catalyzing the synthesis of RNA. T7 RNA polymerase is a single-subunit enzyme that does not require additional protein factors for transcription.[4]

-

Ribonucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP, the building blocks of the RNA molecule.

-

Transcription Buffer: Provides the optimal chemical environment for the polymerase, typically containing magnesium ions (a critical cofactor for the polymerase), buffering agents to maintain pH, and salts.[6]

The process can be conceptually divided into three main phases: initiation, elongation, and termination.

-

Initiation: The RNA polymerase recognizes and binds to the promoter sequence on the DNA template.[5] The DNA duplex unwinds at the transcription start site, forming a transcription bubble. The polymerase then begins to synthesize short "abortive" transcripts before transitioning to the elongation phase.

-

Elongation: The polymerase moves along the DNA template, reading the sequence and sequentially adding complementary ribonucleotides to the growing RNA chain in a 5' to 3' direction.

-

Termination: Transcription concludes when the polymerase encounters a termination signal in the DNA template or, more commonly in IVT, when it reaches the end of a linearized template.

The resulting RNA products are then typically purified to remove the DNA template, unincorporated NTPs, and the polymerase enzyme.[3][7] Common purification methods include lithium chloride precipitation, spin column purification, and HPLC.[7][8]

PART 2: this compound Triphosphate: A Key Modification for Enhanced RNA Functionality

The introduction of modified nucleotides during IVT is a powerful strategy to alter the properties of the resulting RNA.[2] this compound triphosphate (2'-Thio-ATP) is a structural analog of adenosine triphosphate where the hydroxyl group at the 2' position of the ribose sugar is replaced by a thiol group. This seemingly subtle change imparts significant and advantageous characteristics to the RNA molecule.

Chemical Structure and Properties

The replacement of the 2'-hydroxyl with a thiol group introduces several key changes:

-

Increased Nuclease Resistance: The 2'-hydroxyl group is a primary site for nucleophilic attack by ribonucleases (RNases), which are ubiquitous and can rapidly degrade RNA. The presence of the 2'-thio modification provides steric hindrance and alters the electronic properties of the ribose sugar, rendering the phosphodiester backbone significantly more resistant to cleavage by endo- and exonucleases.[9][10]

-

Modulation of Duplex Stability: The 2'-thio modification can influence the thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes. While some modifications can be destabilizing, the 2'-thio group, in certain contexts, can contribute to favorable hybridization properties.[11]

-

Altered Protein Interactions: The 2'-position of the ribose sugar is a critical interface for interactions with RNA-binding proteins. The substitution of a hydroxyl with a thiol group can modulate these interactions, which can be advantageous in applications such as aptamer development and studying protein-RNA recognition.

PART 3: Experimental Workflow for In Vitro Transcription with 2'-Thio-ATP

The successful incorporation of 2'-Thio-ATP into an RNA transcript requires careful optimization of the IVT reaction. The following section provides a detailed, step-by-step methodology, grounded in practical experience.

Workflow Diagram

Caption: Workflow for in vitro transcription with 2'-Thio-ATP.

Detailed Protocol

1. DNA Template Preparation

-

Linearization of Plasmid DNA: If using a plasmid template, linearize it completely with a restriction enzyme that cuts downstream of the insert. Incomplete linearization is a common cause of heterogeneous and longer-than-expected transcripts. Verify complete digestion by agarose gel electrophoresis.

-

PCR Amplification: For PCR-generated templates, ensure high-fidelity amplification to minimize the introduction of mutations. The forward primer should incorporate the full T7 promoter sequence. Purify the PCR product to remove primers and dNTPs.

-

Template Quantification: Accurately quantify the DNA template concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). A typical starting concentration for the IVT reaction is 1 µg of template DNA in a 20 µL reaction.

2. Preparation of the NTP Mix

-

Stock Solutions: Prepare high-concentration, RNase-free stock solutions of ATP, GTP, CTP, UTP, and 2'-Thio-ATP.

-

Optimizing the Ratio: The ratio of 2'-Thio-ATP to canonical ATP is a critical parameter. A 1:1 molar ratio is a good starting point for significant incorporation without drastically reducing the overall yield. This ratio can be adjusted based on the desired level of modification and experimental outcomes. For some applications, a lower ratio may be sufficient to confer the desired properties.

Table 1: Example NTP Mix for a 20 µL IVT Reaction

| Component | Stock Concentration | Volume to Add | Final Concentration |

| GTP | 100 mM | 2 µL | 10 mM |

| CTP | 100 mM | 2 µL | 10 mM |

| UTP | 100 mM | 2 µL | 10 mM |

| ATP | 100 mM | 1 µL | 5 mM |

| 2'-Thio-ATP | 100 mM | 1 µL | 5 mM |

3. In Vitro Transcription Reaction Setup

-

Assemble the reaction on ice to prevent premature transcription.

-

A typical 20 µL reaction is as follows:

| Component | Volume |

| RNase-Free Water | to 20 µL |

| 5X Transcription Buffer | 4 µL |

| NTP Mix (from Table 1) | 8 µL |

| DNA Template | 1 µg |

| T7 RNA Polymerase | 2 µL |

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the template and desired yield.

4. Post-Transcription Processing

-

DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the RNA to remove the polymerase, DNase I, and unincorporated NTPs. Several methods are suitable:

-

Spin Column Purification: This is a rapid and effective method for removing proteins, salts, and free nucleotides.[7] Ensure the chosen column has the appropriate size cutoff for your transcript.

-

Lithium Chloride (LiCl) Precipitation: This method is effective for recovering RNA transcripts longer than 300 nucleotides and can remove a significant portion of unincorporated nucleotides and enzymes.[7]

-

Phenol:Chloroform Extraction and Ethanol Precipitation: A traditional method that effectively removes proteins, but is less efficient at removing free nucleotides.[7]

-

5. Quality Control and Analysis

-

Quantification: Determine the RNA concentration using a spectrophotometer. The A260/A280 ratio should be ~2.0 for pure RNA.

-

Integrity Assessment: Analyze the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis. A single, sharp band at the expected size indicates a successful transcription.

-

Confirmation of Incorporation: While not always necessary for routine applications, the incorporation of 2'-Thio-ATP can be confirmed by techniques such as mass spectrometry or by specific chemical probing methods that react with the thiol group.

PART 4: Applications and Future Directions

The incorporation of 2'-Thio-ATP into RNA transcripts opens up a wide range of applications in research and drug development:

-

Aptamer Development: The altered binding properties of thio-modified RNA can be exploited in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to generate aptamers with novel binding specificities and enhanced stability.

-

Structural and Mechanistic Studies: The thiol group can be used as a reactive handle for cross-linking studies to investigate RNA-protein interactions and to probe the three-dimensional structure of RNA molecules.[12]

-

Diagnostics: Thio-modified probes can offer increased stability in diagnostic assays.

The continued exploration of novel nucleotide modifications, including various thio-analogs, will undoubtedly expand the toolkit for RNA engineering.[13][14] As our understanding of the interplay between RNA structure and function deepens, the rational design of modified RNA molecules will play an increasingly important role in the development of next-generation RNA-based technologies.

Conclusion

The incorporation of this compound triphosphate during in vitro transcription is a robust and accessible method for enhancing the stability and modulating the properties of synthetic RNA. By understanding the core principles of IVT and carefully optimizing the reaction conditions, researchers can effectively produce high-quality, thio-modified RNA for a diverse array of applications. This guide provides a solid foundation and practical protocols to empower scientists in their pursuit of innovative RNA-based research and development.

References

-

HPLC purification of in vitro transcribed long RNA. PubMed. [Link]

-

Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability. PubMed. [Link]

-

Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry. [Link]

-

Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. JoVE. [Link]

-

Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Caltech. [Link]

-

T7 RNA Polymerase – discovery and uses (in vitro transcription & protein overexpression). Just a Little Biologist. [Link]

-

Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research. [Link]

-

Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter. PMC. [Link]

-

T7 RNA Polymerase Mechanism and Structure. Martin Lab. [Link]

-

Transcription of RNA templates by T7 RNA polymerase. Oxford Academic. [Link]

-

Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage. PMC. [Link]

-

In Vitro Selection Using Modified or Unnatural Nucleotides. PMC. [Link]

-

Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Publications. [Link]

-

The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. PMC. [Link]

-

In vitro transcription for mRNA synthesis. Cytiva. [Link]

-

Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update. MDPI. [Link]

-

Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing. Oxford Academic. [Link]

-

Expanding the Scope of 2′-SCF3 Modified RNA. PMC. [Link]

-

In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. [Link]

-

A selective and sensitive detection system for 4-thiouridine modification in RNA. PMC. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. NIH. [Link]

-

Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]

-

Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate. PMC. [Link]

-

Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]

-

2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets. PubMed. [Link]

-

Thiol modifiers in oligonucleotide synthesis. Bio-Synthesis. [Link]

-

2-Thioadenosine. PubChem. [Link]

-

Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. NIH. [Link]

-

Transcription Terminator, 2-Thio- and 4-Thio-Thymidine. Glen Research. [Link]

- T7 rna polymerase and methods for the generation of fully 2'-modified nucleic acid transcripts.

Sources

- 1. T7 RNA Polymerase – discovery and uses (in vitro transcription & protein overexpression) – The Bumbling Biochemist [thebumblingbiochemist.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. promega.jp [promega.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. T7 RNA Polymerase Mechanism and Structure - Martin Lab [martinlab.chem.umass.edu]

- 6. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. HPLC purification of in vitro transcribed long RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiol modifiers in oligonucleotide synthesis [biosyn.com]

- 13. Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Enzymatic Incorporation of 2'-Deoxy-2'-Thioadenosine into RNA

Executive Summary & Mechanistic Rationale

The incorporation of 2'-deoxy-2'-thioadenosine (2'-SH-A) into RNA is a specialized technique primarily used for "Atomic Mutagenesis." Unlike standard fluorescent labeling, this modification is structural. By replacing the 2'-hydroxyl (OH) with a thiol (SH), researchers can probe the role of specific 2'-OH groups in RNA tertiary folding and ribozyme catalysis.

The Mechanistic Insight:

-

Hydrogen Bonding: The thiol group (–SH) is a much poorer hydrogen bond acceptor than hydroxyl (–OH) but a comparable donor. If replacing a 2'-OH with 2'-SH disrupts function, that 2'-OH likely acted as a hydrogen bond acceptor.

-

Nucleophilicity: The thiolate anion (–S⁻) is a stronger nucleophile than the alkoxide (–O⁻) and has a lower pKa (~8.5 vs. >13). This property is used to study metal ion coordination and nucleophilic attack mechanisms in ribozymes.

The Technical Challenge: Direct in vitro transcription (IVT) using T7 RNA Polymerase and 2'-thio-ATP is experimentally non-viable for high-yield synthesis. The 2'-thiol group is chemically unstable in triphosphate form (prone to oxidation/disulfide formation) and causes steric/electronic clashes in the polymerase active site.

The Solution: This protocol details the Enzymatic Splinted Ligation method. This is the industry-standard "enzymatic incorporation" route, where a chemically synthesized short oligonucleotide containing the 2'-SH modification is enzymatically ligated into a larger RNA transcript using T4 DNA Ligase.

Strategic Workflow: Splinted Ligation

The incorporation is achieved by "stitching" a modified synthetic fragment into a long enzymatic transcript.

Figure 1: The Splinted Ligation Workflow

Caption: Schematic of the enzymatic splinted ligation strategy. A DNA splint bridges the upstream transcript and the downstream synthetic 2'-thio-containing oligo, allowing T4 DNA Ligase to seal the nick.

Detailed Protocol: Enzymatic Splinted Ligation

This protocol assumes you are joining a long 5'-transcript (Fragment A) to a short synthetic 3'-fragment (Fragment B) containing the 2'-thioadenosine.

Phase 1: Reagent Preparation

Critical Material Checklist:

-

Fragment A (Transcript): Generated via standard T7 IVT. Must have a 3'-OH.

-

Fragment B (Synthetic): Chemically synthesized RNA oligo containing 2'-deoxy-2'-thioadenosine.

-

Note: This oligo must be 5'-Phosphorylated for ligation to occur.

-

Handling: Store in buffer containing 1 mM DTT to prevent disulfide dimerization.

-

-

DNA Splint: A DNA oligo complementary to the ~20 nt of Fragment A (3'-end) and ~20 nt of Fragment B (5'-end).

-

Enzyme: T4 DNA Ligase (High Concentration, e.g., 2,000,000 units/mL).

-

Expert Insight: We use T4 DNA Ligase , not T4 RNA Ligase. T4 DNA Ligase is highly efficient at sealing nicks in RNA/DNA hybrids (where the RNA is the "nicked" strand and DNA is the splint) [1].

-

Phase 2: The Ligation Reaction

Step-by-Step Methodology:

-

Dephosphorylation (Optional but Recommended for Fragment A): If Fragment A was made by IVT, treat with CIP (Calf Intestinal Phosphatase) to remove the 5'-triphosphate if you plan to 5'-end label the final product later. If not, ensure the 3'-end is homogeneous (use a ribozyme-cleaved 3'-end for precision).

-

Annealing Mix (Assemble on Ice):

-

Fragment A (RNA): 10 µM final conc.

-

Fragment B (2'-SH RNA): 15 µM final conc. (1.5x excess).

-

DNA Splint: 15 µM final conc.

-

TE Buffer (pH 7.5): to volume.

-

-

Annealing Process:

-

Heat to 90°C for 3 minutes (denature aggregates).

-

Cool slowly to 25°C over 15–20 minutes.

-

Why: This ensures the DNA splint hybridizes correctly across the junction before the enzyme is added.

-

-

Ligation Reaction: Add the following to the annealed mix:

-

10x T4 DNA Ligase Buffer (ensure it contains ATP and DTT).

-

Fresh DTT: Supplement with additional DTT to 10 mM final. Crucial: Prevents oxidation of the 2'-SH group.

-

T4 DNA Ligase: 1 µL per 20 µL reaction.

-

Incubate at 16°C for 12–16 hours or 25°C for 4 hours .

-

-

Termination:

-

Add EDTA to 25 mM.

-

Phenol:Chloroform extract to remove the ligase.

-

Phase 3: Purification and Handling

The Oxidation Trap: The 2'-SH group is highly reactive. If it oxidizes to a disulfide, the RNA structure will distort, or the molecule will dimerize.

-

Running Buffer: Use standard TBE-Urea PAGE for purification.

-

Elution: Elute the RNA band in buffer containing 10 mM DTT .

-

Storage: Store at -80°C in TE pH 7.0 + 10 mM DTT. Avoid pH > 8.0, as thiolate anions oxidize faster.

Validation: The Iodine Cleavage Assay

How do you prove the 2'-SH was incorporated? You cannot sequence it easily. You use its unique chemical susceptibility.

Principle: Iodine (I₂) induces oxidative cleavage of the phosphodiester bond specifically at the site of a 2'-phosphorothioate or 2'-thiol group, but not at standard 2'-OH groups [2].

Protocol:

-

Label: 5'-End label your ligated RNA with ³²P.

-

Reaction: Mix ~1 pmol RNA with 10 µL of Iodine Reagent (10 mM I₂ in ethanol).

-

Incubation: 5 minutes at Room Temp.

-

Analysis: Run on a denaturing sequencing gel.

-

Result: You will see a specific cleavage band only at the position of the this compound. This confirms both the presence and the location of the modification.

Data Summary: 2'-OH vs. 2'-SH

| Feature | 2'-Hydroxyl (Native) | 2'-Thiol (Modified) | Experimental Implication |

| Atom | Oxygen (O) | Sulfur (S) | Larger atomic radius (1.8 Å vs 1.4 Å). |

| pKa | > 13 | ~8.5 | 2'-SH is ionized at physiological pH. |

| H-Bonding | Donor & Acceptor | Donor (Weak) / Poor Acceptor | Used to identify H-bond acceptors. |

| Nucleophilicity | Moderate | High | Can attack phosphodiester backbone (cleavage). |

| Stability | Stable | Oxidation Prone | Requires reducing agents (DTT) constantly. |

Important Note on Nomenclature (Avoid Confusion)

There is frequent confusion in the field between two "Thio-A" modifications. Ensure you are using the correct molecule.

-

2'-Deoxy-2'-thioadenosine (2'-SH-A):

-

Modification: Sugar ring (Ribose).[1]

-

Use: Mechanistic studies (Atomic Mutagenesis).

-

Method:Ligation (this protocol).

-

-

2-Thioadenosine (s2A):

If your goal is simply to fluorescently label the RNA, you likely need s2A, not 2'-SH-A. If you need s2A, simply substitute ATP with s2-ATP in a standard T7 kit.

References

-

Moore, M. J., & Sharp, P. A. (1992). Site-specific modification of pre-mRNA: the 2'-hydroxyl groups at the splice sites. Science, 256(5059), 992-997. Link

- Foundational paper establishing the splinted ligation method for site-specific 2'-modific

-

Strobel, S. A., & Shetty, K. (1997). Defining the chemical groups essential for Tetrahymena group I intron function by nucleotide analog interference mapping. Proceedings of the National Academy of Sciences, 94(7), 2903-2908. Link

- Describes the use of iodine cleavage to validate phosphorothioate/thiol incorpor

- Schwans, J. P., et al. (2013). Use of atomic mutagenesis to understand the effect of 2'-chloro vs 2'-hydroxyl substitutions. Biochemistry, 52(45), 7840-7851.

- Silverman, S. K. (2023). In vitro selection and evolution of nucleic acid enzymes (DNAzymes and ribozymes). Laboratory Protocol Collection.

For technical support or troubleshooting regarding 2'-thiol oxidation states, contact the Nucleic Acid Chemistry support line.

Sources

- 1. madridge.org [madridge.org]

- 2. Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]